2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride - 1391052-75-7

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride

Catalog Number: EVT-1465187
CAS Number: 1391052-75-7
Molecular Formula: C20H21ClFNO3S
Molecular Weight: 409.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride, structurally similar to the prodrug Prasugrel, serves as a valuable tool in studying platelet function and potential antiplatelet therapies. Prasugrel belongs to the thienopyridine class of drugs. [, ] These compounds are known for their ability to inhibit platelet aggregation, making them useful in preventing blood clots. [, ]

Synthesis Analysis
  • Condensation: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the presence of a base and acetonitrile. [] This step results in the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. []

  • Acetylation: The product from the previous step is then treated with acetic anhydride in the presence of a base and DMF, yielding the acetylated product, Prasugrel base. []

  • Hydrochloride Salt Formation: Finally, the Prasugrel base is reacted with hydrochloric acid in the presence of acetone to obtain the final hydrochloride salt form, Prasugrel hydrochloride. []

Molecular Structure Analysis

The molecule features a central thienopyridine ring system, a common motif in antiplatelet agents. [, ] A cyclopropyl group and a 2-fluorophenyl ring are attached to the core structure. [, ] The presence of the acetoxy group at a specific position is crucial for its prodrug activity. [, ]

Chemical Reactions Analysis

A key chemical reaction of this compound is its hydrolysis by carboxylesterases, particularly human carboxylesterase 2 (hCE2), found predominantly in the intestines. [] This enzymatic cleavage of the acetoxy group is the initial step in its bioactivation, leading to the formation of the thiolactone metabolite R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone). [, ]

R-95913 then undergoes further metabolic transformation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to generate the active metabolite R-138727 (2-[1-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid). [, ]

Mechanism of Action

While 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride itself is inactive, its active metabolite, formed through a series of enzymatic reactions, irreversibly binds to the P2Y12 receptor on platelets. [, ] This receptor plays a critical role in ADP-mediated platelet activation and aggregation. [, ] By blocking this receptor, the active metabolite effectively prevents platelet aggregation and subsequent thrombus formation. [, ]

Applications
  • Understanding Platelet Biology: Research using Prasugrel and its metabolites has been instrumental in elucidating the role of the P2Y12 receptor in platelet activation and aggregation. [, ]

  • Drug Metabolism Studies: The compound serves as a valuable tool for investigating the roles of carboxylesterases and cytochrome P450 enzymes in drug metabolism. [, , ] Research on Prasugrel has revealed the importance of hCE2 in its intestinal absorption and bioactivation. [, ]

  • Development of Novel Antiplatelet Therapies: Insights gained from studying this compound can guide the development of new and improved antiplatelet drugs with enhanced efficacy and potentially reduced side effects. []

  • Investigating Interindividual Variability in Drug Response: Research on Prasugrel has highlighted the impact of genetic polymorphisms in drug-metabolizing enzymes, such as CYP3A4, on individual responses to antiplatelet therapy. [, ]

1. Prasugrel (CS-747, LY640315)* Compound Description: Prasugrel, chemically defined as 2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a novel thienopyridine prodrug recognized for its ability to inhibit platelet aggregation and activation. Administered as a racemic mixture, prasugrel is metabolized in vivo into its active form. * Relevance: Prasugrel shares a close structural resemblance with 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride, differing only in the position of the fluorine atom on the phenyl ring. Prasugrel serves as the prodrug to the target compound.

2. 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone* Compound Description: This compound serves as a crucial starting material in the synthesis of Prasugrel Hydrochloride. * Relevance: This compound provides the cyclopropyl-2-(2-fluorophenyl)ethanone moiety present in 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride.

3. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride* Compound Description: This compound is another key starting material in the synthesis of Prasugrel Hydrochloride. * Relevance: This compound contributes the tetrahydrothieno[3,2-c]pyridine core to the structure of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride.

4. 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one * Compound Description: This compound is an intermediate formed during the synthesis of Prasugrel Hydrochloride. * Relevance: This compound represents an intermediate stage in the synthetic pathway of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride, incorporating both starting materials.

5. Prasugrel base* Compound Description: This compound, chemically 5-[1(RS)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxyethyl]-4,5,6,7tetrahydrothieno[3,2-c]pyridine-2-yl acetate, is the free base form of prasugrel. It is a penultimate intermediate in the synthesis of Prasugrel Hydrochloride. * Relevance: This compound is the direct precursor to 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride in the synthesis, differing only by the presence of the hydrochloride salt.

6. R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone)* Compound Description: R-95913 is a thiolactone metabolite formed during the rapid in vivo hydrolysis of Prasugrel. This metabolite is subsequently metabolized by cytochrome P450 enzymes into the active metabolite responsible for Prasugrel's pharmacological activity. * Relevance: R-95913 is a key metabolic intermediate in the activation pathway of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride. It is structurally similar, lacking the 2-acetoxy group.

7. R-138727 (2-[1-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid)* Compound Description: R-138727 is the pharmacologically active metabolite of prasugrel. It is formed from the P450-mediated oxidation of the intermediate metabolite, R-95913. R-138727 exerts its antiplatelet effect through irreversible binding to P2Y12 receptors. * Relevance: R-138727 is the active form of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride, generated through a series of metabolic transformations. It shares the core structure with modifications to the thienopyridine ring.

8. R-133490 * Compound Description: R-133490 is a glutathione conjugate proposed as a possible intermediate in the in vitro bioactivation pathway of prasugrel. * Relevance: Although the exact structure is not specified in the provided text, its description as a glutathione conjugate of an intermediate suggests structural similarity to 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride.

9. (2Z)-(1-{2-[(2,2,3,3-H4)Cyclopropyl]-1-(2-fluorophenyl)-2-oxoethyl}-4-[( H3)methyls ulfanyl]piperidin-3-ylidene)ethanoic acid (R-135766)* Compound Description: While the provided papers don't offer a detailed description of R-135766, its chemical name suggests it's a close analog of the active metabolite, R-138727. * Relevance: The close structural resemblance between R-135766 and R-138727, and by extension to the target compound, implies a potential role in the metabolic pathway or pharmacological activity, though further information is needed for clarification.

Properties

CAS Number

1391052-75-7

Product Name

2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride

IUPAC Name

[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride

Molecular Formula

C20H21ClFNO3S

Molecular Weight

409.9

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H

InChI Key

JMTYHLAGGLCFFP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl

Synonyms

2-[1-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochlo

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.